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Compound of Interest

Compound Name: 3-Ethylquinoline

Cat. No.: B157896

CAS Number: 1873-54-7

This technical guide provides an in-depth overview of 3-Ethylquinoline, a heterocyclic
aromatic compound. The document is intended for researchers, scientists, and professionals in
the field of drug development and chemical synthesis. It covers the compound's chemical
identity, synthesis, physicochemical properties, and the established biological significance of
the broader quinoline class in major signaling pathways.

Chemical and Physical Properties

Quantitative data regarding the specific physical properties of 3-Ethylquinoline, such as
melting point, boiling point, and density, are not readily available in standard chemical
databases.[1] What is known is summarized in the table below.
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Property Value Source
CAS Number 1873-54-7 VSNCHEM
Molecular Formula C11HuaN TargetMol
Molecular Weight 157.21 g/mol TargetMol
SMILES CCC1=CC2=CC=CC=C2N=C1 VSNCHEM

InChl=1S/C11H11N/c1-2-9-7-
InChl 10-5-3-4-6-11(10)12-8-9/h3- VSNCHEM
8H,2H2,1H3

Synthesis of 3-Ethylquinoline

A documented method for the synthesis of 3-Ethylquinoline involves the reductive
dehalogenation of 8-chloro-3-ethylquinoline. This reaction has been reported to yield 3-
Ethylquinoline in almost quantitative amounts.[2]

Experimental Protocol: Reductive Dehalogenation

The following is a general procedure adapted from the literature for the reductive
dehalogenation of a halo-quinoline derivative.[2]

Materials:

8-chloro-3-ethylquinoline (starting material)

Potassium hydroxide (KOH), powdered

Polyethylene glycol (PEG 400)

Xylene

Standard laboratory glassware for reflux reactions

Analytical equipment for reaction monitoring and product characterization (e.g., GC, GC/MS)

Procedure:
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e A mixture of the organic halide (e.g., 8-chloro-3-ethylquinoline, 0.3 g), polyethylene glycol
(PEG 400, 0.3 g), and powdered potassium hydroxide (2 g) is prepared in xylene (30 ml).

e The reaction mixture is refluxed for a period of 2 to 5 hours.
e The progress of the reaction can be monitored by gas chromatography (GC).

e Upon completion, the product, 3-ethylquinoline, can be isolated and purified using standard
organic chemistry techniques.

Reaction Monitoring and Characterization:

e Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS): These
techniques are used to monitor the disappearance of the starting material and the formation
of the product, confirming the quantitative formation of 3-ethylquinoline.[2]

Biological Significance of the Quinoline Scaffold

While specific biological data for 3-Ethylquinoline is limited in the public domain, the quinoline
scaffold is a well-established pharmacophore in drug discovery and medicinal chemistry.[3][4]
[5] Quinoline derivatives have been extensively studied and have shown a wide range of
biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory
properties.[3][5][6] Their mechanism of action often involves the modulation of key signaling
pathways implicated in various diseases.

Role in Major Signaling Pathways

The quinoline core is a prominent feature in many potent inhibitors of critical signaling
pathways involved in cancer cell proliferation, survival, and angiogenesis.[6][7]

c-Met Signaling Pathway:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a
crucial role in cell proliferation, motility, and invasion.[8] Aberrant c-Met signaling is a hallmark
of many cancers. Several potent and selective c-Met inhibitors are based on a substituted
quinoline scaffold.[9]
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c-Met signaling pathway and the inhibitory action of quinoline derivatives.

EGFR and VEGF Signaling Pathways:

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor
(VEGF) pathways are critical for tumor growth and angiogenesis.[10] Dual inhibition of these
pathways is a promising strategy in cancer therapy.[10][11] The quinoline structure is found in
inhibitors of both EGFR and VEGFR.[7][12]
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Cross-talk between EGFR and VEGF pathways and inhibition by quinoline-based compounds.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.
[13][14] Its dysregulation is a common event in cancer.[15] Numerous inhibitors targeting
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components of this pathway, particularly PIS3K and mTOR, incorporate the quinoline scaffold.
[16]
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The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Conclusion

3-Ethylquinoline is a readily synthesizable derivative of the quinoline heterocyclic system.
While specific data on its physicochemical and biological properties are not extensively
available, its core quinoline structure is of significant interest to the scientific and drug
development communities. The established importance of the quinoline scaffold in potent and
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selective inhibitors of key signaling pathways underscores the potential for 3-Ethylquinoline
and its derivatives as building blocks for the development of novel therapeutic agents. Further
research is warranted to fully characterize the biological activity profile of 3-Ethylquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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